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Compound of Interest

Compound Name:
3-Methyl-6-(trifluoromethyl)pyridin-

2-amine

CAS No.: 1211582-57-8

Cat. No.: B1430921

Get Quote

An In-depth Technical Guide to GSK2830371: A Potent, Allosteric Inhibitor of Wip1

Phosphatase

A Note on Chemical Identification: This guide focuses on the well-characterized oncogenic

phosphatase inhibitor, GSK2830371, which is identified by the CAS number 1404456-53-6. The

initial query for CAS number 1211582-57-8 corresponds to the chemical entity 3-Methyl-6-
(trifluoromethyl)pyridin-2-amine, a compound for which extensive biological data in the

context of drug development is not readily available. Given the intended audience of

researchers and drug development professionals, this guide will detail the properties and

applications of the therapeutically relevant GSK2830371.

Introduction
Wild-type p53-induced phosphatase 1 (Wip1), also known as protein phosphatase 2C delta

(PP2Cδ) or PPM1D, is a serine/threonine phosphatase that plays a critical role in the negative

regulation of the DNA damage response (DDR) and cell cycle checkpoints. Overexpression of

Wip1, often due to gene amplification, is implicated in the pathogenesis of several human

cancers, making it a compelling target for therapeutic intervention. GSK2830371 has emerged

as a first-in-class, potent, and selective allosteric inhibitor of Wip1 phosphatase, demonstrating

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 1 / 8 Tech Support

https://www.benchchem.com/product/b1430921#bc-rfq
https://www.benchchem.com/product/b1430921/docs?utm_src=pdf-body#cas-number-1211582-57-8-properties
https://www.benchchem.com/product/b1430921/docs?utm_src=pdf-body#cas-number-1211582-57-8-properties
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1430921?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


significant potential in oncology research and development.[1] This guide provides a

comprehensive overview of the chemical properties, mechanism of action, biological activity,

and experimental protocols associated with GSK2830371.

Chemical and Physical Properties
GSK2830371 is a cell-permeable pyridinylaminomethylthienylcarboxamide with oral

bioavailability. Its key properties are summarized in the table below.

Property Value

Synonyms
PPM1D Phosphatase Inhibitor II, PP2Cδ

Inhibitor II, Wip1 Inhibitor II

CAS Number 1404456-53-6

Molecular Formula C₂₃H₂₉ClN₄O₂S

Molecular Weight 461.02 g/mol

Appearance Light yellow powder

Purity ≥97% (HPLC)

Solubility
Soluble to 100 mM in DMSO and to 50 mM in

ethanol.

Storage Store at -20°C

Mechanism of Action
GSK2830371 functions as a highly selective, allosteric inhibitor of Wip1 phosphatase.[1] Unlike

competitive inhibitors that bind to the active site, GSK2830371 interacts with a 'flap' subdomain

located outside the catalytic core of Wip1.[1] This unique binding mode induces a

conformational change that inhibits the phosphatase's catalytic activity. This allosteric inhibition

is reversible and does not compete with the substrate.[2]

The selectivity of GSK2830371 is a key feature, exhibiting potent inhibition against Wip1 with

an IC₅₀ of 6 nM, while showing minimal activity against a panel of over 20 other phosphatases

(IC₅₀ >30 µM).[2] By inhibiting Wip1, GSK2830371 prevents the dephosphorylation of key Wip1
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substrates. This leads to the increased phosphorylation and activation of proteins involved in

the DNA damage response and tumor suppression, most notably p53, Chk2, H2AX, and ATM.

The resulting activation of the p53 pathway can lead to cell cycle arrest and apoptosis in

cancer cells.
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Caption: Simplified signaling pathway of GSK2830371 action.

Biological Activity and Therapeutic Potential
In Vitro Activity
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In cellular assays, GSK2830371 demonstrates a concentration-dependent increase in the

phosphorylation of Wip1 substrates. In PPM1D-amplified MCF7 breast cancer cells, treatment

with GSK2830371 leads to increased phosphorylation of p53 at Serine 15, Chk2 at Threonine

68, H2AX at Serine 139, and ATM at Serine 1981. This targeted activity translates into anti-

proliferative effects in various cancer cell lines, particularly those with wild-type TP53.

A significant area of investigation is the synergistic or potentiating effect of GSK2830371 with

other anti-cancer agents. Studies have shown that it enhances the sensitivity of cancer cells to

MDM2 inhibitors (e.g., Nutlin-3, RG7388) in a p53-dependent manner.[3] By preventing p53

dephosphorylation, GSK2830371 augments the p53 stabilization induced by MDM2 inhibition,

leading to enhanced tumor suppression.

In Vivo Efficacy
The therapeutic potential of GSK2830371 has been demonstrated in preclinical animal models.

Oral administration of the compound has been shown to inhibit the growth of lymphoma

xenografts in mice.[1] In a DOHH2 B-cell lymphoma xenograft model, oral dosing at 150 mg/kg

resulted in significant tumor growth inhibition. These in vivo studies have also confirmed the

pharmacodynamic effects of GSK2830371, showing increased phosphorylation of Chk2 and

p53 in tumor tissues.

Experimental Protocols
In Vitro Wip1 Inhibition Assay
This protocol outlines a general method for assessing the inhibitory activity of GSK2830371

against Wip1 phosphatase in a biochemical assay.

Reagents and Materials:

Recombinant Wip1 enzyme

Fluorescein diphosphate (FDP) substrate

Assay buffer: 50 mM TRIS (pH 7.5), 30 mM MgCl₂, 0.8 mM CHAPS, 0.05 mg/ml BSA

GSK2830371 stock solution in DMSO
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96-well microplate

Fluorescence microplate reader

Procedure:

1. Prepare serial dilutions of GSK2830371 in DMSO.

2. In a 96-well plate, add the diluted GSK2830371 or DMSO (for control).

3. Add 50 µM FDP substrate to each well.

4. Initiate the reaction by adding 10 nM Wip1 enzyme to each well.

5. Incubate at room temperature for a specified time (e.g., 30 minutes).

6. Measure the fluorescent signal using a microplate reader with excitation at 485 nm and

emission at 530 nm.

7. Calculate the percent inhibition and determine the IC₅₀ value.
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Caption: Workflow for in vitro Wip1 inhibition assay.

Cell-Based p53 Phosphorylation Assay
This protocol describes a method to evaluate the effect of GSK2830371 on p53

phosphorylation in a cellular context using Western blotting.

Reagents and Materials:
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Cancer cell line (e.g., MCF7)

Cell culture medium and supplements

GSK2830371 stock solution in DMSO

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

Primary antibodies: anti-phospho-p53 (Ser15), anti-total p53, anti-GAPDH (loading

control)

HRP-conjugated secondary antibody

Chemiluminescent substrate

Western blotting equipment

Procedure:

1. Seed MCF7 cells in a 6-well plate and allow them to adhere overnight.

2. Treat the cells with varying concentrations of GSK2830371 (e.g., 0.1 to 10 µM) for a

specified duration (e.g., 24 hours). Include a DMSO-treated control.

3. Wash the cells with ice-cold PBS and lyse them with lysis buffer.

4. Determine the protein concentration of the lysates using a BCA assay.

5. Perform SDS-PAGE to separate the proteins, followed by transfer to a PVDF membrane.

6. Block the membrane and probe with primary antibodies overnight at 4°C.

7. Wash the membrane and incubate with the appropriate HRP-conjugated secondary

antibody.

8. Detect the protein bands using a chemiluminescent substrate and an imaging system.

9. Analyze the band intensities to determine the relative levels of phosphorylated p53.
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Conclusion
GSK2830371 is a pivotal research tool for investigating the role of Wip1 phosphatase in cancer

biology and the DNA damage response. Its high potency, selectivity, and oral bioavailability

make it a valuable compound for both in vitro and in vivo studies. As a first-in-class allosteric

inhibitor, it represents a significant advancement in the challenging field of phosphatase-

targeted drug discovery. Further research into its synergistic effects with other anti-cancer

agents may unlock new therapeutic strategies for a variety of malignancies.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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